molecular formula C24H36N2O2 B4038230 2-[4-(2-adamantyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2-adamantyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B4038230
M. Wt: 384.6 g/mol
InChI Key: XZJQZDDKCDBXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-adamantyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C24H36N2O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.277678395 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

A significant application of this compound is found in the enzymatic remediation of organic pollutants. Enzymes, in the presence of redox mediators, have shown to enhance the degradation efficiency of recalcitrant compounds in wastewater. Studies like those conducted by Husain and Husain (2007) underscore the potential of utilizing enzymatic approaches, alongside compounds such as 2-[4-(2-adamantyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, to address the persistent issue of organic pollutants in industrial effluents. This method not only expands the substrate range but also multiplies the effectiveness of the degradation process, presenting a viable solution for the remediation of aromatic compounds present in various industrial wastewaters (Husain & Husain, 2007).

Bioethanol Production from Residual Biomass

Another notable application is in the production of bioethanol from residual biomass. The research highlights the importance of using lignocellulosic biomass for the production of second-generation bioethanol, showcasing an innovative approach to renewable energy sources. The structural components of lignocellulosic biomass, such as cellulose, hemicellulose, and lignin, along with technological processes including pretreatment and enzymatic hydrolysis, are key to the effective production of bioethanol. This area of study, exemplified by the work of Robak and Balcerek (2018), presents a sustainable alternative to fossil fuels, emphasizing the role of enzymatic processes and the potential involvement of compounds like this compound in enhancing the efficiency of these processes (Robak & Balcerek, 2018).

Decolorization and Detoxification of Industrial Dyes

The enzymatic decolorization and detoxification of textile and other synthetic dyes from polluted water is another critical application. Husain (2006) discusses the potential of oxidoreductive enzymes in the treatment of dyes, offering a promising alternative to conventional treatments. The efficiency of these processes can be significantly enhanced with the aid of redox mediators, suggesting a potential role for this compound in improving the degradation and decolorization of recalcitrant dyes in industrial wastewater (Husain, 2006).

Properties

IUPAC Name

2-[4-(2-adamantyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c1-28-23-4-2-3-17(14-23)15-25-6-7-26(16-22(25)5-8-27)24-20-10-18-9-19(12-20)13-21(24)11-18/h2-4,14,18-22,24,27H,5-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJQZDDKCDBXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.